
7-Methoxy-1-(methylsulfanyl)isoquinolin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methoxy-1-(methylthio)isoquinolin-3(2H)-one: is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound features a methoxy group at the 7th position and a methylthio group at the 1st position on the isoquinoline ring, with a ketone functional group at the 3rd position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1-(methylthio)isoquinolin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis often begins with a suitable isoquinoline derivative.
Methoxylation: Introduction of the methoxy group at the 7th position can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Thiomethylation: The methylthio group can be introduced at the 1st position using methylthiolating agents such as methylthiolate salts.
Ketone Formation: The ketone group at the 3rd position can be introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but optimized for large-scale synthesis. This includes:
Batch Processing: Using large reactors to carry out each step of the synthesis in batches.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反应分析
Types of Reactions
7-Methoxy-1-(methylthio)isoquinolin-3(2H)-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted isoquinoline derivatives.
科学研究应用
7-Methoxy-1-(methylthio)isoquinolin-3(2H)-one: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 7-Methoxy-1-(methylthio)isoquinolin-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or altering signal transduction pathways.
相似化合物的比较
7-Methoxy-1-(methylthio)isoquinolin-3(2H)-one: can be compared with other isoquinoline derivatives, such as:
7-Methoxyisoquinoline: Lacks the methylthio group, which may result in different chemical reactivity and biological activity.
1-Methylthioisoquinoline: Lacks the methoxy group, affecting its solubility and interaction with biological targets.
3-Isoquinolinone: Lacks both the methoxy and methylthio groups, leading to different chemical properties and applications.
The uniqueness of 7-Methoxy-1-(methylthio)isoquinolin-3(2H)-one lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities.
属性
CAS 编号 |
54779-03-2 |
|---|---|
分子式 |
C11H11NO2S |
分子量 |
221.28 g/mol |
IUPAC 名称 |
7-methoxy-1-methylsulfanyl-2H-isoquinolin-3-one |
InChI |
InChI=1S/C11H11NO2S/c1-14-8-4-3-7-5-10(13)12-11(15-2)9(7)6-8/h3-6H,1-2H3,(H,12,13) |
InChI 键 |
HRWMHAIPTYBLPD-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(NC(=O)C=C2C=C1)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2H-[1,2,3]Triazolo[4,5-b]pyrazine](/img/structure/B12911760.png)

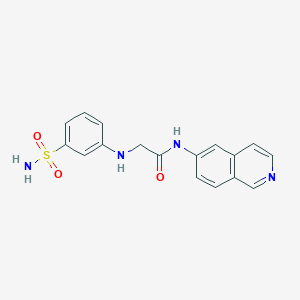
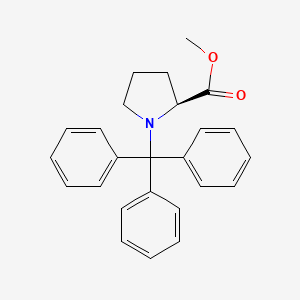
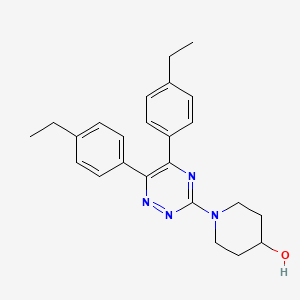
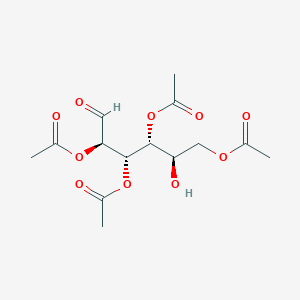

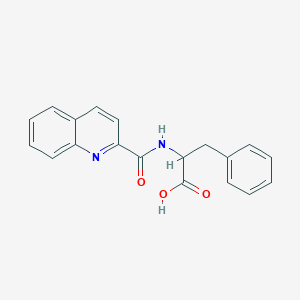
![2-[(1,2,3-Benzotriazin-4-yl)sulfanyl]-1-(4-bromophenyl)ethan-1-one](/img/structure/B12911803.png)
![3-Isoxazolecarboxamide, N-hydroxy-5-[[(4-methylphenyl)thio]methyl]-](/img/structure/B12911804.png)




